
Ethyl 4-acetyl-5-amino-2-methyl-3-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetyl-5-amino-2-methyl-3-furoate is a chemical compound that belongs to the furoate family. It is a yellow crystalline powder with a molecular weight of 225.22 g/mol. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Ethyl 4-acetyl-5-amino-2-methyl-3-furoate has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of Ethyl 4-acetyl-5-amino-2-methyl-3-furoate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-acetyl-5-amino-2-methyl-3-furoate is its versatility. The compound can be used as a precursor for the synthesis of other biologically active compounds. It is also relatively easy to synthesize, making it an attractive option for researchers. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of Ethyl 4-acetyl-5-amino-2-methyl-3-furoate. One possible direction is to investigate the compound's potential as an anti-cancer agent. Further studies could also be conducted to better understand the compound's mechanism of action and its biochemical and physiological effects. Additionally, researchers could explore the use of this compound as a precursor for the synthesis of other biologically active compounds.
Méthodes De Synthèse
The synthesis of Ethyl 4-acetyl-5-amino-2-methyl-3-furoate can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-acetyl-5-amino-2-methylfuran with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
ethyl 4-acetyl-5-amino-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-14-10(13)8-6(3)15-9(11)7(8)5(2)12/h4,11H2,1-3H3 |
Clé InChI |
FNNUOEITECDFHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)C)N)C |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1C(=O)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



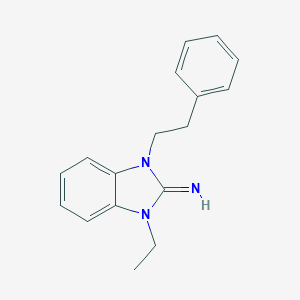
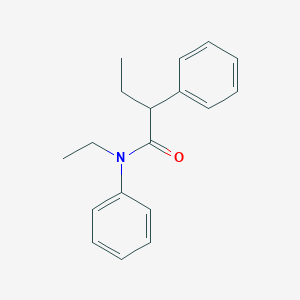
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
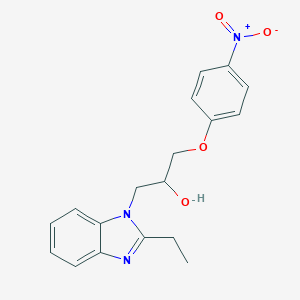
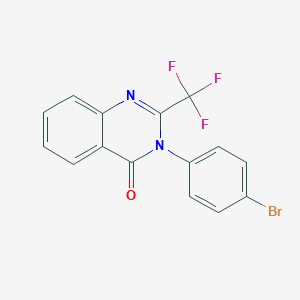
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
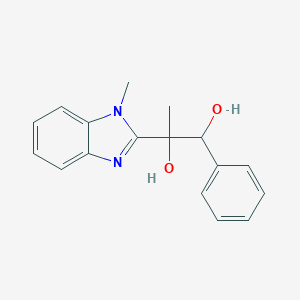
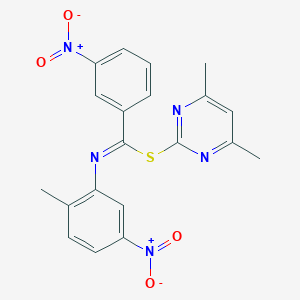
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)


![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)